REACTION_CXSMILES
|
C1(C)C=CC(C([C:9]2[N:13]([CH3:14])[C:12](CC#N)=[CH:11][CH:10]=2)=O)=CC=1.[OH-:19].[Na+].Cl.[CH2:22]([OH:24])[CH3:23]>>[CH3:14][N:13]1[CH:9]=[CH:10][CH:11]=[C:12]1[CH2:23][C:22]([OH:19])=[O:24] |f:1.2|
|
Name
|
|
Quantity
|
0.015 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)C(=O)C1=CC=C(N1C)CC#N)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for twenty-four hours
|
Type
|
ADDITION
|
Details
|
The resulting solution is poured into ice
|
Type
|
CUSTOM
|
Details
|
A white solid precipitates which
|
Type
|
EXTRACTION
|
Details
|
is extracted into ether
|
Type
|
WASH
|
Details
|
The ether phase is washed with a saturated solution of sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is evaporated
|
Name
|
|
Type
|
product
|
Smiles
|
CN1C(=CC=C1)CC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |